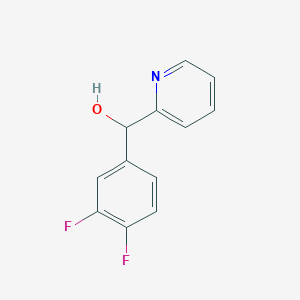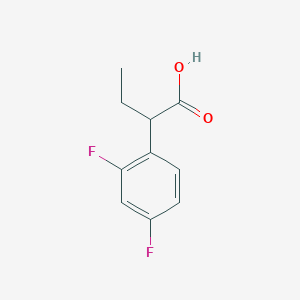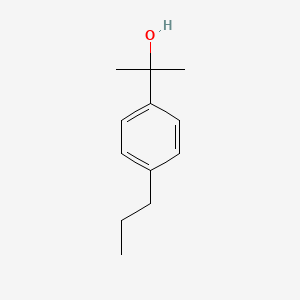
1-Cyclopropyl-1-(4-propylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-1-(4-propylphenyl)ethanol is an organic compound with the molecular formula C14H20O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a propyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-propylphenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 4-propylbenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions, where cyclopropylmagnesium bromide is reacted with 4-propylbenzaldehyde under controlled conditions. The intermediate is then reduced using suitable reducing agents such as lithium aluminum hydride or sodium borohydride.
化学反应分析
Types of Reactions: 1-Cyclopropyl-1-(4-propylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-cyclopropyl-1-(4-propylphenyl)ketone.
Reduction: Formation of 1-cyclopropyl-1-(4-propylphenyl)ethane.
Substitution: Formation of 1-cyclopropyl-1-(4-propylphenyl)chloride or bromide.
科学研究应用
1-Cyclopropyl-1-(4-propylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Cyclopropyl-1-(4-propylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group may confer unique binding properties, allowing the compound to interact with enzymes or receptors in a specific manner. The phenyl ring and propyl group may also contribute to the compound’s overall activity by influencing its hydrophobicity and binding affinity.
相似化合物的比较
1-Cyclopropylethanol: Similar in structure but lacks the phenyl and propyl groups.
1-Cyclopropyl-1-phenylethanol: Similar but lacks the propyl group.
1-Cyclopropyl-1-(4-methylphenyl)ethanol: Similar but has a methyl group instead of a propyl group.
Uniqueness: 1-Cyclopropyl-1-(4-propylphenyl)ethanol is unique due to the presence of both cyclopropyl and propyl-substituted phenyl groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-cyclopropyl-1-(4-propylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-3-4-11-5-7-12(8-6-11)14(2,15)13-9-10-13/h5-8,13,15H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEBTVIBXAZUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

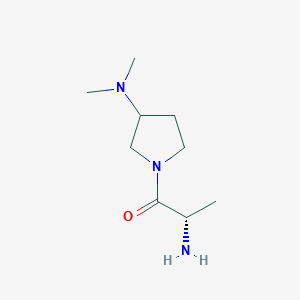
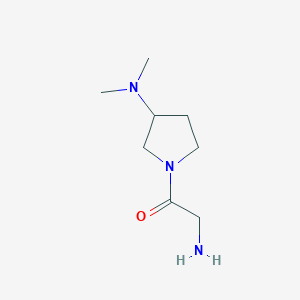

![[(Pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7877581.png)
![[(Thiazol-5-ylmethyl)-amino]-acetic acid](/img/structure/B7877591.png)



